Tert-butyl 4-oxobutanoate

Übersicht

Beschreibung

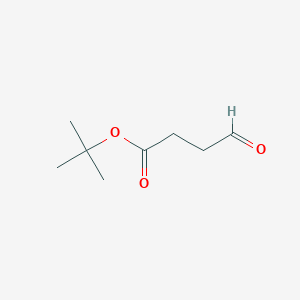

Tert-butyl 4-oxobutanoate is a chemical compound with the molecular formula C8H14O3 and a molecular weight of 158.2 . It is a liquid at room temperature .

Synthesis Analysis

Tert-butyl 4-oxobutanoate can be synthesized through various methods. For instance, it can be synthesized using ozone in dichloromethane at -70°C for 20 minutes, followed by an overnight reaction . Another method involves the use of sodium cyanoborohydride in tetrahydrofuran, water, and acetonitrile for 1 hour at ambient temperature .

Molecular Structure Analysis

The InChI code for Tert-butyl 4-oxobutanoate is 1S/C8H14O3/c1-8(2,3)11-7(10)5-4-6-9/h6H,4-5H2,1-3H3 . This indicates that the molecule consists of 8 carbon atoms, 14 hydrogen atoms, and 3 oxygen atoms .

Chemical Reactions Analysis

Tert-butyl 4-oxobutanoate can participate in various chemical reactions. For example, it can react with sodium sulfate in benzene for 1.5 hours at ambient temperature . It can also react with sodium cyanoborohydride in tetrahydrofuran, water, and acetonitrile for 1 hour at ambient temperature .

Physical And Chemical Properties Analysis

Tert-butyl 4-oxobutanoate has a density of 1.0±0.1 g/cm3 . Its boiling point is 210.1±23.0 °C at 760 mmHg . The compound has a vapor pressure of 0.2±0.4 mmHg at 25°C . The enthalpy of vaporization is 44.6±3.0 kJ/mol . The flash point is 81.9±22.7 °C . The index of refraction is 1.422 .

Wissenschaftliche Forschungsanwendungen

Asymmetric Synthesis

- Asymmetric Synthesis of (+)-Trachyspic Acid : Utilized di-tert-butyl 4-(4-methoxybenzyloxy)-2-oxobutanoate in the synthesis of (+)-trachyspic acid, a tumor cell heparanase inhibitor. This involved an aldol reaction followed by Pinnick oxidation and tert-butyl esterification (Morokuma et al., 2008).

Chemical Synthesis and Material Applications

- Synthesis and Characterization of Novel Bioactive Compounds : Discussed the synthesis of bioactive compounds involving tert-butyl 4-oxobutanoate as a precursor, highlighting its role in generating compounds with potential antitumor activity (Maftei et al., 2013).

- Development of MOCVD Precursors : Described the synthesis of a new hafnium β-ketoesterate using tert-butyl 4-oxobutanoate, for generating HfO2 films in material science applications (Pasko et al., 2005).

Medicinal Chemistry and Pharmacology

- Larvicidal and Antimicrobial Activities : Studied novel compounds derived from tert-butyl 4-oxobutanoate for mosquito-larvicidal and antibacterial properties, indicating its relevance in developing new pharmaceutical agents (Castelino et al., 2014).

Enantioselective Catalysis

- Phase-Transfer-Catalyzed Asymmetric Alkylation : Discussed the use of tert-butyl 4-oxobutanoate in enantioselective alkylation, significant for the creation of various enantiomerically enriched compounds (Hashimoto et al., 2009).

Safety and Hazards

Tert-butyl 4-oxobutanoate is labeled with the GHS07 pictogram, indicating that it is harmful if swallowed . The safety information includes precautionary statements such as P264 (wash hands thoroughly after handling), P270 (do not eat, drink or smoke when using this product), P301+P312 (IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell), and P330 (rinse mouth) .

Wirkmechanismus

The mechanism of action, target, and biochemical pathways of a compound depend on its specific chemical structure and properties. In general, esters like Tert-butyl 4-oxobutanoate can undergo reactions such as hydrolysis and transesterification .

Pharmacokinetics, which include absorption, distribution, metabolism, and excretion (ADME) properties, would also depend on the specific properties of the compound. Esters are often well absorbed in the body due to their lipophilic nature, and can be widely distributed. They are typically metabolized in the body by esterases, which break down the ester into its constituent alcohol and carboxylic acid .

The result of the action of a compound refers to the changes it induces at the molecular and cellular level. For esters, this could include the release of the constituent alcohol and carboxylic acid upon metabolism .

The action environment of a compound refers to how environmental factors influence its action, efficacy, and stability. Factors such as temperature, pH, and the presence of other compounds can affect the stability and reactivity of esters .

Eigenschaften

IUPAC Name |

tert-butyl 4-oxobutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O3/c1-8(2,3)11-7(10)5-4-6-9/h6H,4-5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFFKUZPNDPDSSE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CCC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90444272 | |

| Record name | 4-Oxo-butyric acid tert-butyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90444272 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl 4-oxobutanoate | |

CAS RN |

51534-77-1 | |

| Record name | 4-Oxo-butyric acid tert-butyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90444272 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[1-(3-Phenylpropyl)piperidin-3-yl]methanamine](/img/structure/B1366440.png)

![(2S,3S,4R,5S,6S)-2-[(2R,3R,5R,6R)-2-Hexoxy-5-hydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-6-methyloxane-3,4,5-triol](/img/structure/B1366451.png)

![{3-oxo-1-[(2E)-3-phenylprop-2-enyl]piperazin-2-yl}acetic acid](/img/structure/B1366461.png)

![[[2-(2,4-Dinitrophenyl)cyclohexylidene]amino] methanesulfonate](/img/structure/B1366469.png)

![2-{[Cyclohexyl(methyl)amino]carbonyl}cyclohexanecarboxylic acid](/img/structure/B1366479.png)